Compound Description: JNJ-54257099 (9) is a cyclic phosphate ester prodrug designed to inhibit the HCV NS5B RNA-dependent RNA polymerase (RdRp). While inactive in a Huh-7 HCV genotype 1b replicon cell line due to poor metabolism, it demonstrated significant conversion to its active triphosphate metabolite (compound 8) in primary human hepatocytes and preclinical models. []
Relevance:While structurally distinct from 1-(2-{3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione, both molecules represent targeted approaches to inhibit viral polymerases. JNJ-54257099 highlights the use of prodrug strategies to overcome limitations in drug delivery and metabolism. []
2'-Deoxy-2'-spirooxetane uridine triphosphate (8)
Compound Description:This is the active triphosphate metabolite of JNJ-54257099. It is a potent inhibitor of the HCV NS5B polymerase. []
Relevance:Similar to JNJ-54257099, this compound also targets viral polymerases. Though structurally different from 1-(2-{3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione, it showcases the development of nucleotide analogs for antiviral therapy. []
Compound Description: This compound was synthesized through a multicomponent Aldol-Michael addition reaction involving N,N-dimethylbarbituric acid, cyclohexane-1,3-dione, and 3-fluorobenzaldehyde. Its structure was confirmed via spectroscopic techniques and X-ray crystallography. []
Relevance:This compound shares the pyrimidine-2,4(1H,3H)-dione core structure with 1-(2-{3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione. The presence of a fluorine-substituted phenyl ring in both compounds highlights this as a potential point for structural variation and exploration of its effects on biological activity. []
Compound Description: This compound exhibited potent antimicrobial activity against Staphylococcus aureus, surpassing the reference drugs Metronidazole and Streptomycin. It also demonstrated moderate activity against Pseudomonas aeruginosa and Candida albicans. []
Relevance:This compound highlights the broad antimicrobial potential of heterocyclic scaffolds. While structurally different from 1-(2-{3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione, it showcases the diversity of biological activities attainable within similar chemical space. []
Compound Description: This series of compounds, structurally related to 5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, explored variations at the 1-position with various alkyl and substituted benzyl groups. These modifications generally resulted in lower antimicrobial activity compared to the parent compound. []
Relevance: This series provides insights into structure-activity relationships and highlights how even minor structural modifications can influence biological activity. These findings could inform the design and optimization of 1-(2-{3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione analogs. []
Compound Description: This compound serves as a key intermediate in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives designed as potential antiviral agents against hepatitis B virus (HBV). []
Relevance:This compound highlights the synthetic utility of pyrimidine-2,4(1H,3H)-dione as a building block for more complex heterocyclic systems. This synthetic route could potentially be adapted for the synthesis of analogs of 1-(2-{3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione. []
Compound Description:These compounds are a series of N-glycosylated pyrazolo[3,4-d]pyrimidine derivatives synthesized and evaluated for their antiviral activity against HBV. Several compounds within this series demonstrated moderate to high activity against HBV. []
Relevance:Similar to compound 6, this series demonstrates the use of pyrimidine-2,4(1H,3H)-dione as a building block for generating diverse heterocyclic scaffolds with antiviral potential. These findings further emphasize the versatility of pyrimidine derivatives for medicinal chemistry applications. []
Compound Description: This compound, part of a series of pyrazoline-substituted pyrrolidine-2,5-dione hybrids, exhibited significant antitumor activity against MCF7 and HT29 cells in vitro and demonstrated promising tumor regression in HT29 xenograft nude mice models. []
Relevance: S2 shares structural elements with 1-(2-{3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione, particularly the presence of a 4-fluorophenyl-substituted pyrazole ring. The promising antitumor activity of S2 and its analogs underscores the potential of exploring structurally related compounds for anticancer activity. []
Compound Description:KB-G is a nucleoside analog that exhibits anticancer activity against prostate cancer cells. It demonstrates efficacy in reducing prostate cancer cell populations, downregulating inflammatory cytokines (IL-18, IL-8, IL-6, CXCL-1), and influencing osteoblast differentiation. [, ]
Relevance:KB-G, with its pyrimidine-2,4(1H,3H)-dione core, shares structural similarity with 1-(2-{3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione. This emphasizes the potential of pyrimidine derivatives as starting points for developing agents with anticancer properties. [, ]
Compound Description:KB-H, similar to KB-G, is a nucleoside analog demonstrating anticancer activity against prostate cancer cells. It effectively reduces cancer cell populations, downregulates inflammatory cytokines, and impacts osteoblast differentiation. [, ]
Relevance:KB-H, containing the pyrimidine-2,4(1H,3H)-dione core, shares a structural resemblance to 1-(2-{3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione. This strengthens the notion that pyrimidine derivatives can be modified to develop potent anticancer compounds. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.